![molecular formula C12H11ClN2O2S B3008379 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide CAS No. 327092-56-8](/img/structure/B3008379.png)
3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide
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Overview
Description
3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide is a chemical compound with the CAS Number: 115175-17-2 . It has a molecular weight of 246.7 and a linear formula of C13 H11 Cl N2 O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3-amino-N-(4-chlorophenyl)-2-aryl-2H-pyrazole-4-carbox-amides were synthesized by reacting compounds with hydrazine hydrate in ethanol in the presence of a few drops of piperidine .Molecular Structure Analysis
The molecular structure of 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide is represented by the linear formula C13 H11 Cl N2 O .Physical And Chemical Properties Analysis
3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide is a solid at room temperature . It has a molecular weight of 246.7 and a linear formula of C13 H11 Cl N2 O .Scientific Research Applications
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a key target for treating type 2 diabetes mellitus. Researchers have explored the structural requirements for DPP-IV inhibitory activity using 3D quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking studies. In a study by Ghode and Jain, 3-amino-N-substituted-4-(substituted phenyl) butanamides were investigated . The findings can guide the design of prospective potent DPP-IV inhibitors.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theGamma-aminobutyric acid receptor (GAR) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
It’s known that compounds interacting with the gar typically act asagonists or inhibitors , modulating the receptor’s activity . This modulation can result in changes to neuronal excitability and neurotransmission.
Biochemical Pathways
GABAergic signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and muscle tone .
Result of Action
Modulation of the gar typically results in changes to neuronal excitability, potentially influencing behaviors and physiological processes associated with this receptor .
properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIDHJLSQXPDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide |
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